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pyrazol-5-amine

Cat. No.: B1598845 Get Quote

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as

foundations for successful therapeutic agents. The pyrazole ring is one such "privileged

structure," prized for its synthetic accessibility, favorable drug-like properties, and versatile role

as a bioisostere.[1][2] Its derivatives are integral to a wide array of approved drugs,

demonstrating efficacy as anti-inflammatory, analgesic, and antipsychotic agents.[3][4]

This guide focuses on a specific, highly valuable derivative: 1-(4-methoxyphenyl)-3-methyl-
1H-pyrazol-5-amine (henceforth referred to as PMPA), registered under CAS Number 91331-

86-1. The strategic placement of a C5-amino group, an N1-aryl substituent, and a C3-methyl

group makes PMPA a compelling starting point for library synthesis and a potent scaffold for

targeting complex biological systems, most notably protein kinases.[5] As the altered activity of

protein kinases is a central theme in oncology, the development of small molecule inhibitors

has become a cornerstone of targeted cancer therapy.[2][5] This document serves as a

technical resource for researchers, scientists, and drug development professionals, providing a

comprehensive overview of PMPA's synthesis, characterization, biological context, and

experimental evaluation.

PART 1: Physicochemical Properties and Structural
Elucidation
Understanding the fundamental properties of PMPA is the first step in harnessing its potential.

The molecule's structure is key to its function, influencing its reactivity, solubility, and
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interactions with biological targets.

Key Properties Summary
Property Value Source

CAS Number 91331-86-1 [6]

Molecular Formula C₁₁H₁₃N₃O [7]

Molecular Weight 203.25 g/mol [7]

Appearance Solid (predicted) [7]

Structural Analysis
The structure of PMPA features a five-membered pyrazole ring with three key substituents:

N1-Aryl Group (4-methoxyphenyl): This group significantly influences the molecule's

electronic properties and steric profile. It often serves to anchor the molecule within the

hydrophobic pockets of enzyme active sites.

C3-Methyl Group: A small alkyl group that can contribute to van der Waals interactions and

fine-tune the molecule's orientation within a binding site.

C5-Amino Group: This is arguably the most critical functional group for biological activity. As

a hydrogen bond donor and acceptor, the primary amine can form crucial interactions with

amino acid residues (e.g., glutamine, tyrosine) in the hinge region of protein kinases or the

active sites of other enzymes like cyclooxygenase-2 (COX-2).[8]

The synthesis of N1-substituted pyrazoles can potentially lead to two different regioisomers.

Therefore, unambiguous structural confirmation is not merely academic but essential for

interpreting biological data. While advanced NMR techniques can provide strong evidence,

single-crystal X-ray diffraction is the definitive method for structural analysis, as demonstrated

for the closely related compound 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.[9]
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Caption: Chemical structure of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine (PMPA).

PART 2: Synthesis and Characterization
The synthesis of PMPA is rooted in established and reliable heterocyclic chemistry, making it

an accessible scaffold for further derivatization.

Synthetic Approach: The Knorr Pyrazole Synthesis
Analogue
The most versatile and widely adopted method for constructing the 5-aminopyrazole core is the

condensation of a β-ketonitrile with a hydrazine derivative.[10][11] This reaction proceeds via a

well-understood mechanism involving the initial formation of a hydrazone intermediate,
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followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile

carbon.[10]

Starting Materials:
- 4-Methoxyphenylhydrazine

- Acetoacetonitrile

Condensation Reaction
(e.g., Ethanol, Reflux)

Hydrazone Intermediate
(transient) Intramolecular Cyclization Crude PMPA

Purification
(Recrystallization or
Chromatography)

Pure PMPA Analytical Characterization
(NMR, MS, FTIR)

Click to download full resolution via product page

Caption: General workflow for the synthesis and purification of PMPA.

Detailed Experimental Protocol: Synthesis of PMPA
This protocol is a representative method based on established literature procedures for

analogous compounds.[10][12] Researchers should perform their own optimization.

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, add 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and absolute ethanol to form a

slurry.

Base Addition: Add a mild base such as sodium acetate (1.1 eq) to the mixture and stir for 15

minutes at room temperature to liberate the free hydrazine.

Substrate Addition: Add acetoacetonitrile (3-oxobutanenitrile) (1.0 eq) to the reaction mixture.

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the

reaction progress using Thin Layer Chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the

solvent volume under reduced pressure. Add water to the residue, which may induce

precipitation of the crude product.

Isolation: Collect the crude solid by vacuum filtration and wash with cold water.

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water

or ethyl acetate/hexanes) to yield pure 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-
amine.
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Analytical Characterization Data (Predicted)
Proper characterization is essential to confirm the identity and purity of the synthesized PMPA.

Below are the expected analytical signatures based on data from structurally similar

compounds.[13][14][15]

Analysis Expected Results

¹H NMR

δ (ppm): ~7.2-7.5 (d, 2H, Ar-H), ~6.9-7.1 (d, 2H,

Ar-H), ~5.5 (s, 1H, pyrazole-H), ~4.0-4.5 (br s,

2H, -NH₂), ~3.8 (s, 3H, -OCH₃), ~2.2 (s, 3H, -

CH₃)

¹³C NMR

δ (ppm): ~160 (Ar-C-O), ~155 (C5-NH₂), ~150

(C3-CH₃), ~130 (Ar-C-N), ~125 (Ar-CH), ~115

(Ar-CH), ~90 (C4-H), ~55 (-OCH₃), ~12 (-CH₃)

LC-MS (ESI+) m/z: 204.11 [M+H]⁺

FTIR

ν (cm⁻¹): 3400-3200 (N-H stretch), 3050-3000

(Ar C-H stretch), 2950-2850 (Alkyl C-H stretch),

~1620 (N-H bend), ~1590 (C=N stretch), ~1250

(Asym. C-O-C stretch)

PART 3: Biological Context and Therapeutic
Potential
The true value of PMPA lies in its potential as a scaffold for biologically active agents. Its

structure is well-suited for targeting protein kinases, a class of enzymes frequently

dysregulated in cancer and inflammatory diseases.[16]

Hypothesized Mechanism of Action: Protein Kinase
Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a

fundamental process in cellular signaling. Most small molecule kinase inhibitors target the ATP-

binding pocket. The pyrazole scaffold is an effective "hinge-binder," forming hydrogen bonds
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with the backbone of the kinase hinge region, which connects the N- and C-lobes of the

enzyme.[1]

For PMPA, the proposed interactions are:

The pyrazole ring acts as the core hinge-binding motif.

The C5-amino group can act as a hydrogen bond donor to the hinge region backbone,

mimicking the adenine portion of ATP.

The N1-methoxyphenyl group extends into a hydrophobic pocket, contributing to binding

affinity and selectivity.

Kinase Active Site

N-Lobe Hinge Region C-Lobe Hydrophobic Pocket

N1-Aryl Group

Pyrazole Core

C5-Amine

 H-Bond  Hydrophobic
 Interaction 

Click to download full resolution via product page

Caption: PMPA's hypothesized binding mode in a protein kinase active site.

Potential Therapeutic Applications
Oncology: Given the success of pyrazole-based kinase inhibitors like Ruxolitinib (JAK1/2)

and Encorafenib (BRAF), PMPA is a prime candidate for developing inhibitors of kinases in

pathways like MAPK, PI3K/Akt, and cell cycle regulation (CDKs).[1][5][17]

Inflammatory Diseases: The structural similarity to COX-2 inhibitors like Celecoxib suggests

potential anti-inflammatory activity.[8][18] Molecular docking studies of related
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aminopyrazoles show favorable interactions with key residues in the COX-2 active site.[8]

Infectious Diseases: Derivatives of 5-aminopyrazoles have demonstrated both antibacterial

and antifungal properties, presenting another avenue for exploration.[19][20]

PART 4: Protocols for Biological Evaluation
To validate the therapeutic potential of PMPA or its derivatives, a cascade of biological assays

is necessary.

Experimental Workflow: From In Vitro Screening to
Cellular Assays
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Caption: A typical screening cascade for evaluating novel kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™
Assay Example)
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This protocol provides a general framework for assessing a compound's ability to inhibit a

specific kinase.

Reagent Preparation: Prepare assay buffers, the kinase of interest, the corresponding

substrate, and ATP at appropriate concentrations (typically at the Kₘ for ATP). Prepare a

serial dilution of PMPA in DMSO.

Kinase Reaction: In a 384-well plate, add the kinase, the substrate, and the test compound

(PMPA) or DMSO (vehicle control).

Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for a specified

time (e.g., 60 minutes).

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes.

Signal Generation: Add Kinase Detection Reagent to convert the newly formed ADP into

ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.

Incubate for 30 minutes.

Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly

proportional to the amount of ADP generated and thus to kinase activity.

Analysis: Calculate the percent inhibition for each compound concentration relative to the

DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Proliferation/Viability Assay (MTT Assay)
This protocol assesses the effect of a compound on the metabolic activity and proliferation of

cancer cells.[14]

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a

predetermined density and allow them to adhere overnight.[14]

Compound Treatment: Treat the cells with a serial dilution of PMPA (or derivatives) for a

specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial

reductases will convert the yellow MTT to purple formazan crystals.

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol

with HCl) to dissolve the formazan crystals.

Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.

Analysis: Calculate the percentage of viable cells compared to the vehicle control. Plot the

results to determine the GI₅₀ (concentration for 50% growth inhibition).

PART 5: Safety and Handling
While a Safety Data Sheet (SDS) for the hydrochloride salt of PMPA suggests no known

hazards under GHS classification, it crucially notes that the toxicological properties have not

been thoroughly investigated.[6] Therefore, this compound must be treated as a research

chemical of unknown toxicity.

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-

resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical

waste.

Conclusion and Future Directions
1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is more than just a chemical compound;

it is a strategic starting point for innovation in drug discovery. Its robust and accessible

synthesis, combined with the proven therapeutic relevance of the aminopyrazole scaffold,

makes it an exceptionally valuable tool for medicinal chemists. The C5-amino group provides a
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critical anchor for target engagement, particularly within the ATP-binding site of protein kinases,

positioning PMPA as an ideal core for developing targeted therapies in oncology and

immunology.

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing libraries of PMPA analogues by

modifying the N1-aryl and C3-substituents to optimize potency, selectivity, and

pharmacokinetic properties.

Target Deconvolution: Identifying the specific kinase or protein targets for which PMPA and

its derivatives show the highest affinity.

Computational Modeling: Employing artificial intelligence and machine learning models to

predict the activity of virtual PMPA libraries, accelerating the discovery of lead candidates.

[21][22][23]

By leveraging the principles and protocols outlined in this guide, researchers can effectively

unlock the full potential of this privileged scaffold, paving the way for the next generation of

targeted therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/product/b1598845#1-4-methoxyphenyl-3-methyl-1h-pyrazol-5-amine-cas-91331-86-1
https://www.benchchem.com/product/b1598845#1-4-methoxyphenyl-3-methyl-1h-pyrazol-5-amine-cas-91331-86-1
https://www.benchchem.com/product/b1598845#1-4-methoxyphenyl-3-methyl-1h-pyrazol-5-amine-cas-91331-86-1
https://www.benchchem.com/product/b1598845#1-4-methoxyphenyl-3-methyl-1h-pyrazol-5-amine-cas-91331-86-1
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1598845?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

